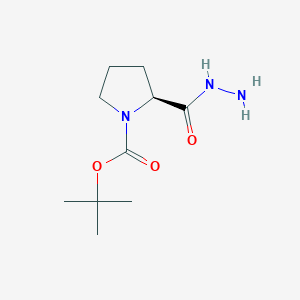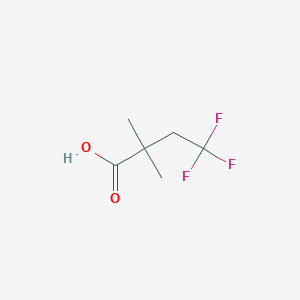![molecular formula C10H9F3O2 B1354047 2-[4-(Trifluoromethyl)phenyl]propanoic acid CAS No. 134904-86-2](/img/structure/B1354047.png)
2-[4-(Trifluoromethyl)phenyl]propanoic acid
Descripción general
Descripción
2-[4-(Trifluoromethyl)phenyl]propanoic acid is a compound with the CAS Number: 134904-86-2 . It has a molecular weight of 218.18 . The IUPAC name for this compound is 2-[4-(trifluoromethyl)phenyl]propanoic acid .
Synthesis Analysis
The synthesis of a similar compound, 2-methyl-2-(4-(trifluoromethyl)phenyl)propionic acid, involves the reaction of 2-methyl-2-(4-(trifluoromethyl)phenyl)propionitrile with NaOH in ethanol, followed by refluxing at 100°C overnight .Molecular Structure Analysis
The InChI code for 2-[4-(Trifluoromethyl)phenyl]propanoic acid is 1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving 2-[4-(Trifluoromethyl)phenyl]propanoic acid are not available, similar compounds such as 2-(Trifluoromethyl)phenylboronic acid have been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Physical And Chemical Properties Analysis
2-[4-(Trifluoromethyl)phenyl]propanoic acid is a powder with a melting point of 56-58°C .Aplicaciones Científicas De Investigación
PPARα, -γ, and -δ Agonist
The compound “2-[4-(Trifluoromethyl)phenyl]propanoic acid” has been used in the design and synthesis of a novel triple-acting PPARα, -γ, and -δ agonist . This compound possesses a potent triple-acting PPARα, -γ, and -δ agonist profile with an EC 50 of 0.029, 0.013, and 0.029 µM, respectively .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs, including “2-[4-(Trifluoromethyl)phenyl]propanoic acid”, have been approved by the FDA for various treatments . These drugs have been found to exhibit numerous pharmacological activities .
Suzuki-Miyaura Cross-Coupling Reactions
“2-[4-(Trifluoromethyl)phenyl]propanoic acid” can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds.
Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients
Trifluoromethylpyridines, which can be synthesized from “2-[4-(Trifluoromethyl)phenyl]propanoic acid”, serve as a key structural motif in active agrochemical and pharmaceutical ingredients .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar trifluoromethyl groups have been found to act as antagonists for the calcitonin gene-related peptide (cgrp) receptor . This receptor plays a crucial role in transmitting pain signals in the nervous system.
Mode of Action
It’s structurally similar compound, 3-[2-(trifluoromethyl)phenyl]propanoic acid, is described as a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position . This suggests that the compound might interact with its targets through the carboxylic acid group, donating a proton (H+) to an acceptor (Bronsted base) in the process .
Biochemical Pathways
Compounds with similar trifluoromethyl groups have been used as reactants in various chemical reactions, including suzuki-miyaura cross-coupling and palladium-catalyzed direct arylation reactions . These reactions suggest that the compound might be involved in complex biochemical pathways, potentially affecting multiple downstream effects.
Pharmacokinetics
For instance, the trifluoromethyl group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .
Result of Action
A structurally similar compound, {2-methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5 thiazolyl}methylthio}phenoxy}acetic acid, has been described as a peroxisome proliferator-activated receptor agonist, playing an important role in the regulation of central inflammation . This suggests that 2-[4-(Trifluoromethyl)phenyl]propanoic acid might also have anti-inflammatory effects.
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-2-4-8(5-3-7)10(11,12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLAPCSAZMQDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134904-86-2 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)










